

N-Desmethyl Pimavanserin: A Technical Guide to Solubility and Stability

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of **N-Desmethyl Pimavanserin**, the primary active metabolite of Pimavanserin. Pimavanserin is an atypical antipsychotic indicated for the treatment of hallucinations and delusions associated with Parkinson's disease psychosis.[1] Understanding the physicochemical properties of its major metabolite is crucial for drug development, formulation, and ensuring therapeutic efficacy and safety. This document summarizes available quantitative data, outlines detailed experimental protocols for characterization, and provides visual representations of relevant biological pathways and experimental workflows. While extensive data for the parent compound, Pimavanserin, is available, this guide also highlights the current gaps in the publicly available data for **N-Desmethyl Pimavanserin** and recommends further studies.

Introduction

Pimavanserin is a selective serotonin inverse agonist and antagonist with high binding affinity for the 5-HT2A receptors and lower affinity for the 5-HT2C receptors.[1][2] Unlike many other antipsychotics, it has no appreciable affinity for dopaminergic, muscarinic, histaminergic, or adrenergic receptors, which contributes to its unique side-effect profile.[1][2] Pimavanserin is extensively metabolized in the liver, primarily by CYP3A4 and CYP3A5 enzymes, to its active metabolite, **N-Desmethyl Pimavanserin** (also known as AC-279).[3] This metabolite has a



significantly longer half-life than the parent drug (approximately 200 hours compared to 57 hours), contributing substantially to the overall therapeutic effect.[3][4]

Given the significant contribution of **N-Desmethyl Pimavanserin** to the overall clinical effect, a thorough understanding of its solubility and stability is paramount for drug developers and researchers. This guide aims to consolidate the available information and provide a framework for further investigation.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **N-Desmethyl Pimavanserin** and its parent compound, Pimavanserin, is provided in the table below.

Property	N-Desmethyl Pimavanserin	Pimavanserin
IUPAC Name	1-[(4-fluorophenyl)methyl]-3- [[4-(2- methylpropoxy)phenyl]methyl]- 1-piperidin-4-ylurea	N-[(4-fluorophenyl)methyl]-N- (1-methyl-4-piperidinyl)-N'-[[4- (2- methylpropoxy)phenyl]methyl]u rea
Molecular Formula	C24H32FN3O2	C25H34FN3O2
Molecular Weight	413.5 g/mol [5]	427.55 g/mol [2]
CAS Number	639863-77-7[5]	706779-91-1[2]

Solubility Characteristics

The solubility of an active pharmaceutical ingredient (API) and its metabolites is a critical determinant of bioavailability and formulation development.

N-Desmethyl Pimavanserin Solubility

Quantitative aqueous solubility data for **N-Desmethyl Pimavanserin** across a range of pH values is not readily available in the public domain. Further studies are required to fully characterize its pH-solubility profile.



Pimavanserin Solubility

Pimavanserin tartrate is reported to be freely soluble in water.[2] While a comprehensive pH-solubility profile is not publicly available, the FDA has noted that Pimavanserin tartrate behaves like a BCS Class 1 compound, suggesting high solubility and permeability.[6]

Solvent/Medium	Solubility
Water (Pimavanserin Tartrate)	Freely soluble[2]

Note: Further quantitative data is needed to populate a comprehensive solubility table.

Stability Profile

Understanding the stability of **N-Desmethyl Pimavanserin** is essential for predicting its degradation pathways, identifying potential impurities, and establishing appropriate storage conditions.

N-Desmethyl Pimavanserin Stability

Specific stability data for **N-Desmethyl Pimavanserin**, including forced degradation studies, is not currently available in the public literature. It is recommended that stress testing be conducted in accordance with ICH Q1A(R2) guidelines to elucidate its intrinsic stability.[7]

Pimavanserin Stability

Forced degradation studies have been performed on Pimavanserin, providing insight into its degradation profile under various stress conditions.



Stress Condition	% Degradation	Degradation Products
Acid Hydrolysis (0.5 N HCl, 12h, RT)	24.02%	DP-1: bis(4-isobutoxyphenyl)methane[8]
Base Hydrolysis (0.5 N NaOH, 12h, RT)	14.63%	DP-2: 1,3-bis(4-isobutoxybenzyl)urea[8]
Oxidative (30% H2O2, 48h, RT)	11.84%	DP-3: N-oxide product of Pimavanserin[8]
Thermal (70°C, 48h)	Stable	No significant degradation observed[8]
Photolytic (UV light, 48h)	Stable	No significant degradation observed[8]

A study on the stability of Pimavanserin capsules' contents when dispersed in various vehicles showed good stability over 24 hours at ambient conditions, with over 95% recovery.[9]

Experimental Protocols

The following sections provide detailed methodologies for conducting key experiments to determine the solubility and stability of **N-Desmethyl Pimavanserin**.

Protocol for Shake-Flask Solubility Determination

This protocol is based on the well-established shake-flask method for determining thermodynamic solubility.[10][11]

Objective: To determine the equilibrium solubility of **N-Desmethyl Pimavanserin** in aqueous buffers of different pH values.

Materials:

- N-Desmethyl Pimavanserin powder
- Phosphate buffered saline (PBS) at various pH levels (e.g., 4.5, 6.8, 7.4)
- 0.1 N HCl (for pH 1.2)

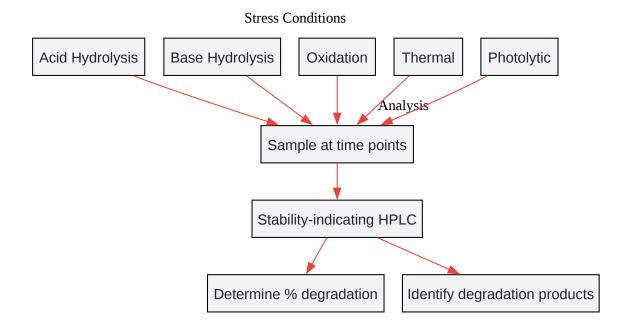


- Scintillation vials or glass flasks with screw caps
- Orbital shaker with temperature control
- Centrifuge
- Validated HPLC method for quantification of N-Desmethyl Pimavanserin

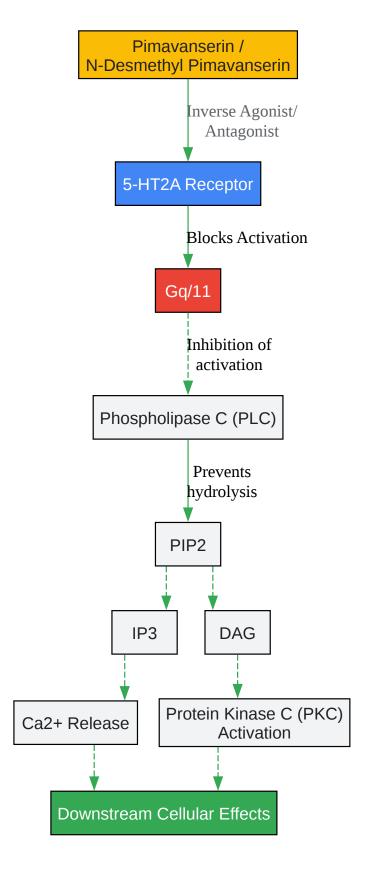
Procedure:

- Prepare a series of agueous buffers at the desired pH values.
- Add an excess amount of N-Desmethyl Pimavanserin powder to a series of vials. The
 excess solid should be visually apparent.
- Add a known volume of the respective pH buffer to each vial.
- Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.
- Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
- Centrifuge the samples at a high speed to separate the solid from the supernatant.
- Carefully withdraw an aliquot of the clear supernatant.
- Dilute the aliquot with a suitable solvent to a concentration within the calibration range of the analytical method.
- Analyze the diluted samples using a validated HPLC method to determine the concentration of N-Desmethyl Pimavanserin.
- The determined concentration represents the equilibrium solubility at that specific pH and temperature.









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